1,3-Dimethyl-5-nitro-1H-indole
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Overview
Description
1,3-Dimethyl-5-nitro-1H-indole is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dimethyl-5-nitro-1H-indole can be synthesized through various methods. One common approach involves the nitration of 1,3-dimethylindole using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction is typically carried out under controlled temperature conditions to ensure selective nitration at the 5-position .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-5-nitro-1H-indole undergoes various chemical reactions, including:
Electrophilic Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation, sulfonation, and alkylation, due to the electron-rich nature of the indole nucleus.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in acidic medium.
Electrophilic Substitution: Halogenation using halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Reduction: 1,3-Dimethyl-5-amino-1H-indole.
Electrophilic Substitution: Various halogenated, sulfonated, or alkylated derivatives of this compound.
Scientific Research Applications
1,3-Dimethyl-5-nitro-1H-indole has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,3-dimethyl-5-nitro-1H-indole involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. Additionally, the indole nucleus can bind to specific receptors or enzymes, modulating their activity and resulting in biological effects .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethylindole: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
5-Nitroindole:
Uniqueness
1,3-Dimethyl-5-nitro-1H-indole is unique due to the presence of both methyl groups and the nitro group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
1,3-dimethyl-5-nitroindole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-7-6-11(2)10-4-3-8(12(13)14)5-9(7)10/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVVOAOAJIGWRHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C2=C1C=C(C=C2)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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